molecular formula C8H6D9NO2 B1144076 Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate CAS No. 1219803-75-4

Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate

Cat. No. B1144076
M. Wt: 166.265656
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related ethyl carboxylate compounds involves intricate organic reactions. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from its bromophenyl and fluorophenyl precursors using ammonium acetate in glacial acetic acid, characterized by several analytical techniques (Sapnakumari et al., 2014). Similarly, ethyl canthinone-1-carboxylates were prepared via a non-classical approach involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). These synthesis methods provide insight into potential strategies for synthesizing the target compound.

Molecular Structure Analysis

Characterization of similar compounds through single-crystal X-ray diffraction reveals detailed molecular structures. For instance, the molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing an orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014). Such analyses are crucial for understanding the spatial arrangement and electronic configuration of the target molecule.

Chemical Reactions and Properties

Ethyl carboxylates undergo various chemical reactions, including cyclization, coupling, and hydrogenation, to form structurally and functionally diverse compounds. For example, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized for synthesis, highlighting the importance of reaction conditions and catalysis in achieving desired yields and reducing production costs (Can, 2012). These reactions are key to modifying the target compound for various applications.

Physical Properties Analysis

The physical properties of ethyl carboxylate derivatives, such as melting points, solubility, and stability, are determined through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. For instance, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized, providing insights into its thermal stability and electronic properties (Sapnakumari et al., 2014).

Scientific Research Applications

Antimicrobial and Antioxidant Applications

The synthesis of cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates, through a simple procedure, has demonstrated significant antimicrobial and antioxidant activities. Compounds within these categories have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in pharmaceutical applications related to infection control and oxidative stress management (Raghavendra et al., 2016).

Ethylene Biosynthesis

Research into ethylene biosynthesis, a fundamental process in plant biology, has led to the development of updated methodologies for analyzing metabolites and enzyme activities. This work provides an integrated protocol for assembling a comprehensive picture of ethylene biosynthesis, which is crucial for understanding plant growth and development (Bulens et al., 2011).

Neuroprotective Properties

The novel tacrine derivative ITH4012 (Ethyl 5-Amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate) has been identified as a potential neuroprotective agent. It reduces cell death induced by various compounds and demonstrates acetylcholinesterase-inhibiting activity. This compound's ability to slightly elevate cytosolic Ca2+ concentration might be linked to its neuroprotective effects through the induction of antiapoptotic proteins, suggesting its utility in treating neurodegenerative disorders (Orozco et al., 2004).

properties

IUPAC Name

ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPPJYDHHAEEK-BTTGHUEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)OCC)([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate

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